CTP vs. UTP Substrate Preference in Cid1 Polymerase
In kinetic analysis of Schizosaccharomyces pombe poly(U) polymerase Cid1, UTP is the preferred substrate, but CTP is also accommodated at the active site [1]. Binding energy calculations reveal a substrate preference order of UTP > ATP > CTP > GTP, with UTP forming stronger and more numerous non-covalent interactions [2]. This demonstrates that CTP cannot substitute for UTP in polyuridylation assays and must be specifically procured when CTP-dependent activity is under investigation.
| Evidence Dimension | Substrate preference ranking (MM-PBSA binding energy) |
|---|---|
| Target Compound Data | CTP: third in preference order (UTP > ATP > CTP > GTP) |
| Comparator Or Baseline | UTP: first in preference order |
| Quantified Difference | UTP > ATP > CTP > GTP (qualitative order based on binding energy) |
| Conditions | Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) analysis of Cid1 polymerase |
Why This Matters
This ranking informs researchers that CTP is not a functional substitute for UTP in polyuridylation studies, preventing experimental artifacts.
- [1] Lunde BM, et al. (2012). Crystal structures of the Cid1 poly (U) polymerase reveal the mechanism for UTP selectivity. Nucleic Acids Res, 40(19):9815-24. View Source
- [2] Scilit. (2026). Gaussian Accelerated Molecular Dynamics Simulations Combined with NRIMD to Explore the Mechanism of Substrate Selectivity of Cid1 Polymerase for Different Nucleoside Triphosphates. View Source
